Dilaurilfosfatidilcolina

Descripción general

Descripción

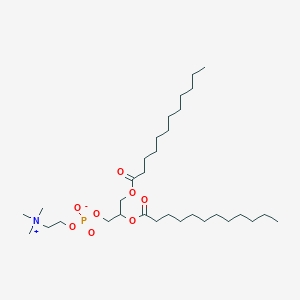

Dilaurylphosphatidylcholine is a phosphatidylcholine species enriched in lauric acid. It is a type of phospholipid that plays a crucial role in maintaining the structural integrity of cell membranes. This compound has garnered significant interest due to its ability to bind and activate the liver receptor homolog-1 (LRH-1), which is involved in regulating hepatic gene expression and improving glucose and lipid metabolism .

Aplicaciones Científicas De Investigación

Dilaurylphosphatidylcholine has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Dilaurylphosphatidylcholine (DLPC), also known as 1,2-Didodecanoyl-rac-glycero-3-phosphocholine, primarily targets the orphan nuclear receptor, liver receptor homolog-1 (LRH-1) . LRH-1 plays a crucial role in regulating bile acid biosynthesis .

Mode of Action

DLPC binds and activates LRH-1 . This activation triggers signal transduction via STAT6 and polarization of hepatic macrophages . This interaction results in changes at the molecular level, influencing the expression of various genes .

Biochemical Pathways

DLPC influences the LRH-1/STAT6 pathway . The activation of LRH-1 by DLPC triggers STAT6 signal transduction and hepatic macrophage polarization . This process mediates liver protection in parenteral nutrition-associated cholestasis (PNAC) .

Pharmacokinetics

It’s known that the provision of lauric acid, a saturated fatty acid rich in tropical oils such as coconut oil, results in endogenous dlpc production

Result of Action

The activation of LRH-1 by DLPC leads to an increase in the expression of LRH-1 target genes . This results in the prevention of liver injury and bile stasis in PNAC . Additionally, DLPC induces the expression of various liver mRNAs, all of which are reduced in PNAC mice .

Action Environment

The action of DLPC can be influenced by environmental factors such as the presence of lauric acid . The provision of lauric acid results in endogenous production of DLPC . This highlights the pleiotropic effects of lauric acid, a common hypercholesterolemic dietary saturated fatty acid, secondary to LRH-1 agonism .

Análisis Bioquímico

Biochemical Properties

Dilaurylphosphatidylcholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to bind and activate the orphan nuclear receptor, liver receptor homolog-1 (LRH-1) . The nature of these interactions involves the binding of dilaurylphosphatidylcholine to LRH-1, which results in modulation of LRH-1-dependent hepatic gene expression .

Cellular Effects

Dilaurylphosphatidylcholine has profound effects on various types of cells and cellular processes. It influences cell function by modulating gene expression. For example, provision of lauric acid, the acyl constituent of dilaurylphosphatidylcholine, to HepG2 cells resulted in increased mRNA expression of LRH-1 target genes . This suggests that dilaurylphosphatidylcholine can influence cellular metabolism and signaling pathways.

Molecular Mechanism

The molecular mechanism of action of dilaurylphosphatidylcholine involves its binding interactions with biomolecules and changes in gene expression. Specifically, dilaurylphosphatidylcholine binds to the orphan nuclear receptor, LRH-1, activating it and leading to modulation of LRH-1-dependent hepatic gene expression . This suggests that dilaurylphosphatidylcholine exerts its effects at the molecular level through enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of dilaurylphosphatidylcholine can change over time in laboratory settings. For instance, provision of lauric acid to HepG2 cells resulted in the rapid production of dilaurylphosphatidylcholine . This indicates that dilaurylphosphatidylcholine has a certain degree of stability and can have long-term effects on cellular function in in vitro studies.

Metabolic Pathways

Dilaurylphosphatidylcholine is involved in several metabolic pathways. This cycle regulates lipid droplet size by regulating surface availability and influencing surface to volume ratio .

Transport and Distribution

Dilaurylphosphatidylcholine is transported and distributed within cells and tissues. It is thought to be transported between membranes within the cell by phosphatidylcholine transfer protein (PCTP)

Subcellular Localization

Current knowledge suggests that dilaurylphosphatidylcholine can localize to the lipid droplet surface . More detailed studies are needed to understand the specific compartments or organelles to which dilaurylphosphatidylcholine is directed and any effects on its activity or function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dilaurylphosphatidylcholine can be synthesized by providing lauric acid (C12:0) to cell cultures or animal diets. The provision of lauric acid results in the endogenous production of dilaurylphosphatidylcholine . In laboratory settings, dilaurylphosphatidylcholine can be synthesized by reacting lauric acid with phosphatidylcholine under controlled conditions.

Industrial Production Methods

Industrial production methods for dilaurylphosphatidylcholine involve the extraction and purification of phosphatidylcholine from natural sources, followed by the esterification of lauric acid to produce the desired compound. This process typically involves the use of solvents and catalysts to facilitate the reaction and ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Dilaurylphosphatidylcholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidative products.

Reduction: Reduction reactions can convert dilaurylphosphatidylcholine into its reduced forms.

Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of dilaurylphosphatidylcholine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from the reactions of dilaurylphosphatidylcholine include oxidized phosphatidylcholine derivatives, reduced phosphatidylcholine species, and substituted phosphatidylcholine compounds. These products have varying properties and applications depending on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

Similar Compounds

Dimyristoylphosphatidylcholine: Another phosphatidylcholine species with similar structural properties but different fatty acid composition.

Dipalmitoylphosphatidylcholine: A phosphatidylcholine species commonly found in lung surfactant with different biological functions.

Distearoylphosphatidylcholine: A phosphatidylcholine species with longer fatty acid chains, used in various industrial applications.

Uniqueness

Dilaurylphosphatidylcholine is unique due to its specific binding and activation of LRH-1, which distinguishes it from other phosphatidylcholine species. This unique property makes it a valuable compound for studying hepatic gene regulation and metabolic processes .

Actividad Biológica

Dilaurylphosphatidylcholine (DLPC) is a phospholipid that has garnered attention for its diverse biological activities, particularly in metabolic regulation and membrane dynamics. This article explores the biological activity of DLPC, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of DLPC

DLPC is a member of the phosphatidylcholine family, characterized by its two lauric acid chains. It is commonly found in lecithin, a natural emulsifier present in various foods and dietary supplements. Its unique structural properties enable it to interact with biological membranes and proteins, influencing cellular functions.

1. Insulin Sensitivity and Antidiabetic Properties

Recent studies have highlighted the potential of DLPC as an antidiabetic agent. Research conducted at Emory University demonstrated that DLPC enhances insulin sensitivity and reduces hepatic fat accumulation in diabetic mice. The mechanism involves the activation of liver receptor homolog-1 (LRH-1), a nuclear receptor that regulates genes associated with lipid metabolism .

- Case Study : In an experiment involving diabetic mice, DLPC administration led to significant improvements in insulin sensitivity and a reduction in liver fat content, suggesting its role in metabolic regulation.

2. Membrane Dynamics

DLPC influences the physical properties of lipid membranes. It has been shown to affect membrane fluidity and stability, which are crucial for various cellular processes including signal transduction and protein interactions.

- Research Finding : A study indicated that the incorporation of cholesterol into DLPC bilayers increases rigidity and alters phase behavior, impacting the overall membrane dynamics .

Biological Activity Data Table

1. Diabetes Management

The activation of LRH-1 by DLPC presents a promising avenue for developing new diabetes treatments. Ongoing clinical trials are exploring its efficacy in humans with early signs of diabetes .

2. Potential Side Effects

While DLPC shows promise as a therapeutic agent, caution is warranted due to potential side effects associated with LRH-1 activation. Research suggests that this receptor may also play a role in breast cancer development, necessitating further investigation into the broader implications of DLPC treatment .

Structural Insights

Recent structural studies using X-ray crystallography have elucidated how DLPC binds to LRH-1, revealing conformational changes that facilitate gene regulation related to metabolism .

Membrane Studies

Investigations into the interactions between DLPC and other lipids have provided insights into its role in membrane structure:

Propiedades

IUPAC Name |

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939637 | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18656-40-1, 18285-71-7 | |

| Record name | Dilauroylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18656-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dilauroylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018285717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018656401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DLPC primarily interacts with biological membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. [, ] For instance, DLPC can enhance the incorporation of proteins into lipid vesicles, impacting their activity. [] Additionally, DLPC can act as a substrate for enzymes like lecithin:retinol acyltransferase (LRAT), leading to the formation of retinyl laurate. []

A:* Molecular formula: C32H65NO8P* Molecular weight: 623.85 g/mol* Spectroscopic data: Characterization often involves techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity. []

A: DLPC demonstrates compatibility with a range of biomolecules and is often utilized in liposomal formulations due to its biocompatibility. [, ] Its stability can vary depending on factors like temperature, pH, and presence of oxidizing agents. []

A: Computational methods, such as molecular dynamics simulations, help investigate the interactions of DLPC with other molecules and its behavior within lipid bilayers. [] These simulations can provide insights into the structural organization and dynamics of DLPC-containing systems.

A: Modifications to the acyl chain length or headgroup of DLPC can significantly impact its properties, including its phase transition temperature, interaction with other molecules, and ability to form stable liposomes. [, , ] For instance, shorter acyl chains generally increase membrane fluidity. []

A: DLPC can be susceptible to oxidation and hydrolysis, necessitating appropriate storage conditions. [] Formulation strategies like liposomes or nanoparticles can enhance its stability, solubility, and bioavailability for drug delivery applications. []

ANone: While specific SHE regulations for DLPC are limited as it's primarily a research reagent, general laboratory safety practices and guidelines for handling chemicals apply.

ANone: While DLPC is not typically used as a direct therapeutic agent, it's often employed in formulations like liposomes to enhance drug delivery. Therefore, efficacy studies primarily focus on the delivered drug rather than DLPC itself.

ANone: DLPC, being a structural component of cell membranes, is not directly associated with drug resistance mechanisms.

A: DLPC is widely employed in liposomal formulations for drug delivery. [] Modifications to the liposome surface with targeting ligands can enhance the delivery of therapeutics to specific tissues or cells.

ANone: Biomarker research related to DLPC is limited as it's not a therapeutic agent itself.

A: Common techniques include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

A: DLPC readily forms liposomes in aqueous solutions but has limited solubility in water alone. [] Its dissolution rate and solubility in various media are crucial for its applications in drug delivery. []

ANone: Analytical methods for DLPC analysis undergo standard validation procedures to ensure accuracy, precision, specificity, linearity, and robustness.

ANone: Manufacturers and suppliers of DLPC adhere to strict quality control measures to ensure the purity, identity, and consistency of the compound.

ANone: Limited information is available on specific interactions between DLPC and drug transporters.

A: DLPC is considered biocompatible and biodegradable, making it suitable for various biomedical applications. [, ]

A: Other phospholipids with varying acyl chain lengths and headgroups can serve as alternatives to DLPC, depending on the specific application. [, ]

ANone: Specific guidelines for recycling DLPC are limited. Responsible waste disposal practices for laboratory chemicals apply.

ANone: Numerous research institutions and companies specialize in lipid chemistry and drug delivery research involving DLPC.

ANone: The use of DLPC and other phospholipids in research has evolved significantly with advancements in lipid chemistry, drug delivery systems, and analytical techniques.

ANone: DLPC research encompasses various disciplines, including biochemistry, biophysics, pharmaceutical sciences, and material science, leading to interdisciplinary collaborations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.